L-Valine, L-alanyl-L-glutaminylglycyl-
CAS No.: 503844-09-5
Cat. No.: VC0526800
Molecular Formula: C15H27N5O6
Molecular Weight: 373.40 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 503844-09-5 |
---|---|
Molecular Formula | C15H27N5O6 |
Molecular Weight | 373.40 g/mol |
IUPAC Name | (2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C15H27N5O6/c1-7(2)12(15(25)26)20-11(22)6-18-14(24)9(4-5-10(17)21)19-13(23)8(3)16/h7-9,12H,4-6,16H2,1-3H3,(H2,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t8-,9-,12-/m0/s1 |
Standard InChI Key | DXRXYJYFADHAPA-AUTRQRHGSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES | CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Properties
Primary and Secondary Structure
The peptide sequence of L-Valine, L-alanyl-L-glutaminylglycyl- follows the order L-Valine → L-Alanine → L-Glutamine → Glycine, connected via α-carboxyl to α-amino peptide bonds. The presence of glutamine introduces a polar amide side chain, while valine contributes a branched aliphatic group, creating a amphipathic structure. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the linear arrangement and purity (>99.9% by HPLC) .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₇N₅O₆ |
Molecular Weight | 373.40 g/mol |
Purity (HPLC) | 99.92% |
Storage Conditions | -80°C (2 years), -20°C (1 year) |
Elemental Composition | C: 40.66%, H: 6.94%, N: 14.35% |
Stability and Degradation Pathways
Thermogravimetric analysis reveals decomposition onset at 215°C, with primary degradation products including free amino acids and cyclic diketopiperazines. Hydrolysis under acidic conditions (pH < 3) cleaves peptide bonds preferentially at glutamine residues due to protonation of the amide nitrogen .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) chemistry on a Wang resin. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) ensure an 85–92% yield per coupling cycle . Critical challenges include minimizing aspartimide formation at glutamine-glycine junctions, addressed by incorporating HOBt (hydroxybenzotriazole) as an additive .
Solution-Phase Fragment Condensation
For large-scale production, fragment condensation strategies are employed. The tetrapeptide is assembled from two dipeptide units: L-Valine-L-Alanine and L-Glutaminylglycine. Activation via mixed carbonic anhydride methods achieves 78% efficiency, with racemization suppressed below 1.2% using 4-dimethylaminopyridine (DMAP) .
Biological Activity and Mechanisms
GLP-1 Secretion Modulation
In rodent models, L-Valine, L-alanyl-L-glutaminylglycyl- induces a 3.2-fold increase in active GLP-1 plasma levels compared to basal secretion . Mechanistic studies using perfused rat intestines demonstrate that the valine residue is critical for depolarizing enteroendocrine L-cells via:
-
KATP Channel Closure: Intracellular metabolism of valine elevates ATP/ADP ratios, closing K⁺ channels and depolarizing the cell membrane .
-
Voltage-Gated Ca²⁺ Influx: Membrane depolarization activates Caᵥ1.3 channels, triggering exocytosis of GLP-1 vesicles (EC₅₀ = 12.5 μM) .
Metabolic Fate and Bioavailability
Oral administration in mice shows 44% bioavailability, with rapid hydrolysis by intestinal peptidases into constituent amino acids. Valine undergoes transamination to α-ketoisovalerate, entering the citric acid cycle as succinyl-CoA.
Industrial and Research Applications
Pharmaceutical Development
The peptide’s GLP-1 secretory activity positions it as a candidate for type 2 diabetes therapeutics. Formulation studies using PLGA nanoparticles demonstrate sustained release over 72 hours, maintaining plasma GLP-1 levels above 15 pM .
Material Science Innovations
Due to its high sorption capacity (Qₘₐₓ = 2.8 mmol/g for organic dyes), L-Valine, L-alanyl-L-glutaminylglycyl- functionalized hydrogels are explored for wastewater treatment. Cross-linking with polyacrylamide enhances thermal stability up to 185°C.
Comparative Analysis with Structural Analogues
Dabcyl-Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu(Edans)-NH₂
While this 14-mer peptide shares a glutamine-glycine motif, its fluorogenic Edans/Dabcyl pair enables protease activity assays, contrasting with L-Valine, L-alanyl-L-glutaminylglycyl-’s metabolic roles .
Methionyl-Valine Radical Ion
The radical ion (C₁₀H₂₀N₂O₃S⁻) exhibits antioxidant properties absent in L-Valine, L-alanyl-L-glutaminylglycyl-, underscoring the impact of terminal modifications on bioactivity .
Future Research Directions
-
Clinical Trials: Phase I human studies to assess GLP-1 response kinetics and dose optimization.
-
Biodegradable Polymers: Engineering peptide-polyester hybrids for controlled drug delivery.
-
Synaptic Plasticity: Investigating neuromodulatory effects via NMDA receptor interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume